2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol
Description
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is an organic compound that features a phenol group and a methoxyphenyl group connected via a propyl chain
Properties
IUPAC Name |
2-[1-[(3-methoxyphenyl)methylamino]propyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-16(15-9-4-5-10-17(15)19)18-12-13-7-6-8-14(11-13)20-2/h4-11,16,18-19H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWJHJNPNYKDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol typically involves the reaction of 3-methoxybenzylamine with 2-bromopropylbenzene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromine-substituted carbon, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(4-Methoxyphenyl)methylamino]propyl]phenol
- 2-[1-[(3-Hydroxyphenyl)methylamino]propyl]phenol
- 2-[1-[(3-Methylphenyl)methylamino]propyl]phenol
Uniqueness
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
